![molecular formula C8H6IN3OS B8528077 4-amino-2-iodothieno[3,2-c]pyridine-7-carboxamide](/img/structure/B8528077.png)
4-amino-2-iodothieno[3,2-c]pyridine-7-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-amino-2-iodothieno[3,2-c]pyridine-7-carboxamide is a heterocyclic compound that features a thieno[3,2-c]pyridine core structure. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of iodine and amino groups in its structure makes it a versatile intermediate for various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-iodothieno[3,2-c]pyridine-7-carboxamide typically involves the following steps:
Formation of the Thieno[3,2-c]pyridine Core: This can be achieved through cyclization reactions involving thiophene derivatives and appropriate nitrogen-containing precursors.
Introduction of the Iodine Atom: Iodination can be performed using reagents such as iodine or iodine monochloride under controlled conditions.
Carboxylation: The carboxylic acid amide group can be introduced through reactions with carboxylic acid derivatives or by direct amidation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
4-amino-2-iodothieno[3,2-c]pyridine-7-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of suitable catalysts or under thermal conditions.
Major Products
Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the iodine atom.
科学的研究の応用
4-amino-2-iodothieno[3,2-c]pyridine-7-carboxamide has several scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Potential use in the development of bioactive molecules for drug discovery.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-amino-2-iodothieno[3,2-c]pyridine-7-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The presence of the iodine and amino groups allows for specific binding interactions, which can modulate biological pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing cellular processes.
類似化合物との比較
Similar Compounds
Thieno[3,2-c]pyridine Derivatives: Compounds with similar core structures but different substituents.
Iodo-substituted Heterocycles: Compounds with iodine atoms in different positions or on different heterocyclic cores.
Amino-substituted Heterocycles: Compounds with amino groups on various heterocyclic frameworks.
Uniqueness
4-amino-2-iodothieno[3,2-c]pyridine-7-carboxamide is unique due to the specific combination of functional groups and the thieno[3,2-c]pyridine core. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
特性
分子式 |
C8H6IN3OS |
|---|---|
分子量 |
319.12 g/mol |
IUPAC名 |
4-amino-2-iodothieno[3,2-c]pyridine-7-carboxamide |
InChI |
InChI=1S/C8H6IN3OS/c9-5-1-3-6(14-5)4(8(11)13)2-12-7(3)10/h1-2H,(H2,10,12)(H2,11,13) |
InChIキー |
PBTVRZGUGPNGRG-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC2=C1C(=NC=C2C(=O)N)N)I |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
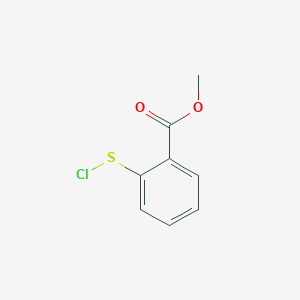
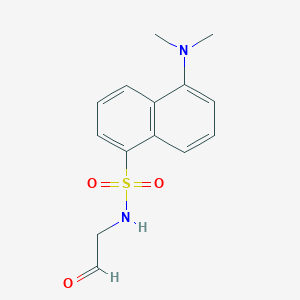
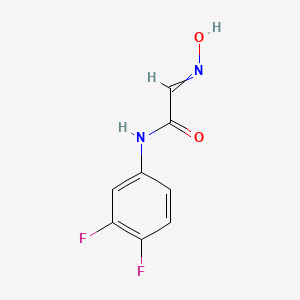
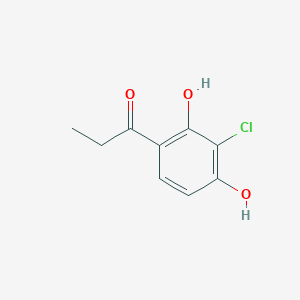
![2-[3-(benzylsulfonylamino)-6-methyl-2-oxopyridin-1-yl]acetic acid](/img/structure/B8528024.png)
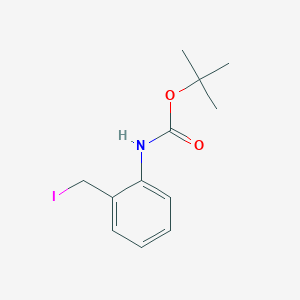
![ethyl 3-amino-2-[4-[tri(propan-2-yl)silyloxymethyl]phenyl]propanoate](/img/structure/B8528037.png)
methanone](/img/structure/B8528042.png)
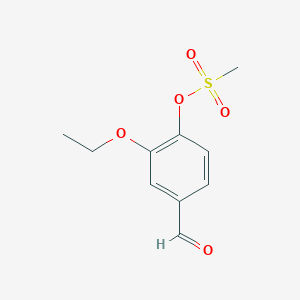
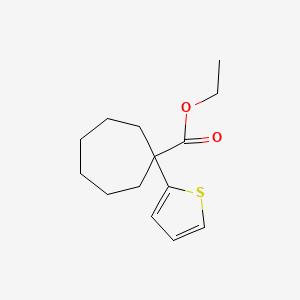
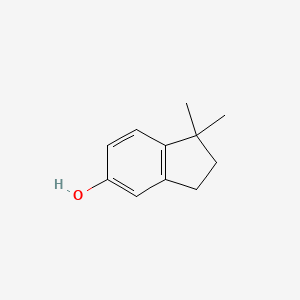
![[(2S,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)oxolan-2-yl]methyl benzoate](/img/structure/B8528065.png)
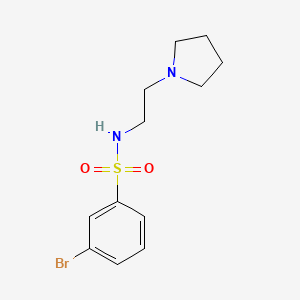
![4-[2-(4-Adamantan-1-yl-phenoxy)-acetylamino]-benzoic acid methyl ester](/img/structure/B8528082.png)
